molecular formula C17H16N4O2 B2488429 Fmoc-EDA-N3 CAS No. 432507-62-5

Fmoc-EDA-N3

Cat. No. B2488429
CAS RN: 432507-62-5
M. Wt: 308.341
InChI Key: HIOHZKBHUFSLNY-UHFFFAOYSA-N
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Description

Fmoc-EDA-N3 is a reagent that contains an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Synthesis Analysis

Fmoc-EDA-N3 is a part of the Fmoc protected single amino acids (Fmoc-SAAs) family . The synthesis of Fmoc-SAAs has attracted great interest due to their ease of synthesis and applications as functional materials . The synthesis of Fmoc-EDA-N3 involves the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of Fmoc-EDA-N3 is C17H16N4O2 . The compound is known for its unique properties, which make it a versatile chemical compound utilized in scientific research.


Chemical Reactions Analysis

Fmoc-EDA-N3 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Fmoc-EDA-N3 is a white crystalline powder with a melting point of 99 - 101 °C . It should be stored at 2 - 8 °C .

Scientific Research Applications

Ambidextrous Gelation

Fmoc-EDA-N3 has been explored as a low molecular weight gelator (LMWG). Unlike other Fmoc-functionalized amino acids, it exhibits pH-controlled ambidextrous gelation. This means it can form hydrogels at different pH values as well as organogels. The self-assembly of Fmoc-EDA-N3 is driven by aromatic π–π stacking and hydrogen bonding interactions. These gels have several advantages:

Self-Supporting Hydrogels

Fmoc-EDA-N3 belongs to a class of Fmoc-modified amino acids and peptides that self-assemble and form hydrogels in aqueous solutions. Its inherent hydrophobicity and aromaticity contribute to gelation. Researchers have investigated its gelation behavior using biophysical techniques .

Bio-Inspired Materials

The Fmoc moiety in Fmoc-EDA-N3 imparts hydrophobic and aromatic properties. These features make it an interesting building block for bio-inspired materials. Researchers have explored its potential in designing novel materials for various applications .

Sensor Platforms

The pH-responsive behavior of Fmoc-EDA-N3 hydrogels could be harnessed for sensor applications. By incorporating specific analyte-sensitive moieties, these gels may serve as platforms for detecting environmental changes or biomolecules.

Mechanism of Action

The mechanism of action of Fmoc-EDA-N3 is primarily through its ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Future Directions

Fmoc-EDA-N3, as a part of the Fmoc protected single amino acids (Fmoc-SAAs) family, has shown potential in various scientific fields . The ability to control the morphologies resulting from self-assembly of Fmoc-SAAs can lead to the design of distinct micro/nanostructures through a bottom-up approach . This can be tuned by control of the environmental parameters .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-21-20-10-9-19-17(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOHZKBHUFSLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-EDA-N3

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